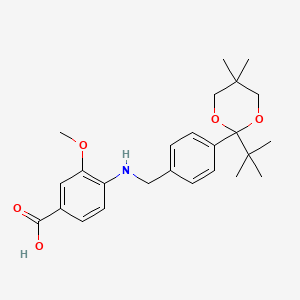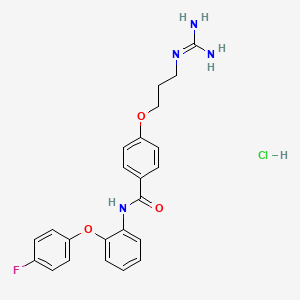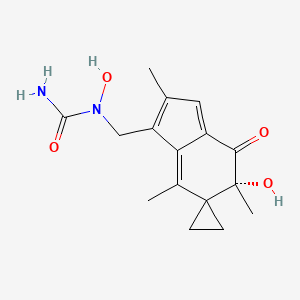
N-Hydroxy-N-(methylacylfulvene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LP-184 is a novel small molecule drug candidate developed by Lantern Pharma. It is a synthetically lethal compound that has shown significant potential in targeting various types of advanced solid tumors and central nervous system cancers. LP-184 has been developed using insights from Lantern Pharma’s artificial intelligence platform, RADR, and has received multiple Orphan Drug Designations from the U.S. Food and Drug Administration for its potential in treating pancreatic cancer, malignant gliomas, and atypical teratoid rhabdoid tumors .
Preparation Methods
LP-184 is a next-generation acylfulvene prodrug. The synthesis of LP-184 involves the functionalization of the acylfulvene core structure. The compound is metabolized to its active form by the enzyme prostaglandin reductase 1, which is frequently overexpressed in multiple solid tumor types . The industrial production methods for LP-184 are not explicitly detailed in the available literature, but it is likely that the synthesis involves standard organic chemistry techniques for the preparation of acylfulvene derivatives.
Chemical Reactions Analysis
LP-184 undergoes several types of chemical reactions, primarily focusing on its activation and interaction with DNA. The major reactions include:
Oxidation: LP-184 is metabolized to its active form by the oxidoreductase activity of prostaglandin reductase 1.
DNA Damage: The active form of LP-184 induces DNA double-strand breaks in cancer cells with homologous recombination deficiencies.
Synthetic Lethality: LP-184 exploits the deficiencies in DNA damage repair pathways in cancer cells, leading to cell death.
Common reagents and conditions used in these reactions include the presence of prostaglandin reductase 1 and the cellular environment of cancer cells with DNA damage repair deficiencies. The major products formed from these reactions are DNA adducts and double-strand breaks, leading to cancer cell death .
Scientific Research Applications
LP-184 has a wide range of scientific research applications, particularly in the fields of oncology and cancer therapeutics. Some of its key applications include:
Cancer Treatment: LP-184 has shown potent anticancer activity against a variety of solid tumors, including pancreatic, lung, prostate, and triple-negative breast cancers.
Combination Therapy: LP-184 has shown strong synergy with PARP inhibitors in ovarian and prostate cancer cell lines, as well as in triple-negative breast cancer models.
Mechanism of Action
The mechanism of action of LP-184 involves its activation by prostaglandin reductase 1, leading to the formation of DNA adducts and double-strand breaks in cancer cells. LP-184 preferentially damages DNA in cancer cells that harbor mutations in DNA damage repair genes and overexpress prostaglandin reductase 1 . This synthetic lethality mechanism exploits the vulnerabilities in cancer cells with DNA damage repair deficiencies, leading to cell death .
Comparison with Similar Compounds
LP-184 is part of the acylfulvene class of small molecule therapeutics. It is compared with other similar compounds, such as:
Olaparib: A PARP inhibitor used in the treatment of homologous recombination-deficient cancers.
Erlotinib and Gefitinib: Earlier generation EGFR inhibitors.
LP-184’s uniqueness lies in its synthetic lethality mechanism and its ability to target a broad range of solid tumors with DNA damage repair deficiencies, making it a promising candidate for cancer therapy .
Properties
CAS No. |
924835-67-6 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
1-hydroxy-1-[[(5'R)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea |
InChI |
InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m0/s1 |
InChI Key |
VWMPVAZEBAKLFR-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
Canonical SMILES |
CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


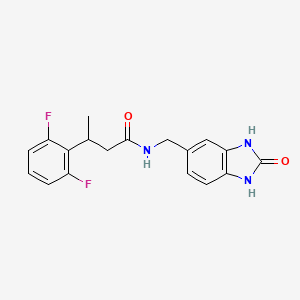
![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
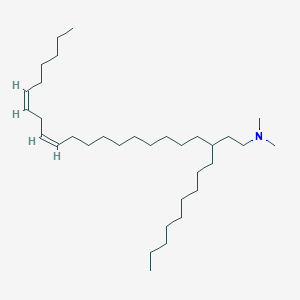

![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)

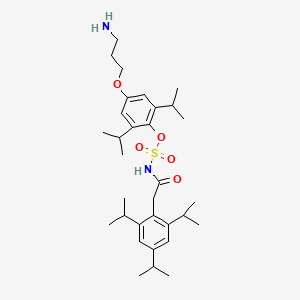

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
